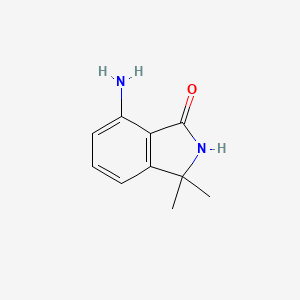

7-amino-3,3-dimethyl-2H-isoindol-1-one

Description

Significance of the Isoindolone Core in Synthetic Chemistry and Chemical Biology

The isoindolone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. researchgate.net This versatility has led to the development of a wide range of synthetic methodologies for its construction and modification. researchgate.net In chemical biology, isoindolone derivatives are utilized as probes to investigate cellular processes and as building blocks for more complex bioactive molecules. The core's rigid structure provides a well-defined orientation for appended functional groups, facilitating structure-activity relationship (SAR) studies.

Overview of Heterocyclic Scaffolds in Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in chemical research. Over 85% of all biologically active chemical entities contain a heterocycle. cymitquimica.com Their prevalence is due to their structural diversity and their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules. cymitquimica.com Common heterocyclic scaffolds found in pharmaceuticals include pyridine, pyrimidine, thiazole, and indole (B1671886), among many others. The inclusion of heteroatoms influences the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical for drug-likeness. cymitquimica.com

Contextualization of 7-amino-3,3-dimethyl-2H-isoindol-1-one within Isoindolone Research

While specific research on this compound is limited, its structure can be contextualized within the broader research on amino-substituted isoindolones. The amino group at the 7-position offers a key point for further chemical modification, allowing for the synthesis of a library of derivatives. The gem-dimethyl substitution at the 3-position can influence the compound's conformation and metabolic stability. Research on related amino-isoindolinones has explored their potential as inhibitors of various enzymes and as modulators of protein-protein interactions. The specific substitution pattern of this compound makes it a unique entity for future exploration within this promising class of compounds.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

7-amino-3,3-dimethyl-2H-isoindol-1-one |

InChI |

InChI=1S/C10H12N2O/c1-10(2)6-4-3-5-7(11)8(6)9(13)12-10/h3-5H,11H2,1-2H3,(H,12,13) |

InChI Key |

IBGAIGMXVCQOTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)N)C(=O)N1)C |

Origin of Product |

United States |

Synthetic Methodologies for 7 Amino 3,3 Dimethyl 2h Isoindol 1 One and Its Derivatives

Classical and Contemporary Synthetic Routes to 2H-Isoindol-1-one Structures

The construction of the 2H-isoindol-1-one core can be achieved through a variety of synthetic transformations, ranging from classical cyclization and condensation reactions to modern multi-component and catalyzed approaches.

Cyclization Reactions and Annulation Strategies

Cyclization reactions represent a fundamental approach to the synthesis of 2H-isoindol-1-ones. These methods typically involve the formation of the five-membered lactam ring from a suitably functionalized benzene (B151609) derivative. Intramolecular cyclization of o-alkynyl benzylamine (B48309) derivatives, often catalyzed by transition metals like gold or palladium, proceeds through hydroamination followed by aromatization to yield the isoindole skeleton. chim.it

Annulation strategies, which involve the formation of a new ring onto an existing one, are also employed. For instance, a palladium-catalyzed Heck-type dearomative [4+2] annulation of isoindoles with internal alkynes can produce polycyclic pyrrolidine (B122466) derivatives. chim.it Rhodium-catalyzed C-H and OH insertion reactions have also been utilized in elegant synthetic routes to complex isoindole-containing natural products. nih.gov

Recent advancements in this area include the use of ultrasonic irradiation to promote cyclization reactions, offering advantages such as improved reaction rates, higher yields, and milder conditions. nih.gov For example, metal-catalyzed cascade reactions, including Sonogashira type coupling-heterocyclization, can be efficiently carried out under ultrasonic irradiation to produce substituted 3-methyleneisoindolin-1-ones. nih.gov

Condensation Reactions with Precursors

Condensation reactions provide a direct and versatile route to the isoindolinone core by combining two or more simpler molecules. towson.edu A common strategy involves the reaction of a precursor containing the benzene ring and the eventual carbonyl group of the lactam with an amine.

For instance, the reaction of 2-halobenzaldehydes with glycine (B1666218) esters, in a process analogous to a Hartwig α-arylation, can furnish isoindolines under copper catalysis. thieme-connect.com This one-pot cascade reaction is an economical alternative to palladium-catalyzed methods. thieme-connect.com Similarly, 2-carboxybenzaldehyde (B143210) can react with primary amines in the presence of a cyanide source, such as trimethylsilylcyanide (TMSCN), in a Strecker-type reaction to form N-substituted 3-oxoisoindoline-1-carbonitriles. nih.gov

The reaction of phthalic anhydride (B1165640) derivatives with primary amines is a classical and widely used method for the synthesis of N-substituted phthalimides, which can be subsequently reduced to isoindolinones. mdpi.comderpharmachemica.comrsc.org

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Halobenzaldehyde | Glycine ester, Copper catalyst | Alkyl 2H-isoindole-1-carboxylate | thieme-connect.com |

| 2-Carboxybenzaldehyde | Primary amine, TMSCN | N-substituted 3-oxoisoindoline-1-carbonitrile | nih.gov |

| Phthalic anhydride | Primary amine | N-substituted phthalimide | mdpi.comderpharmachemica.comrsc.org |

Multi-component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comfu-berlin.denih.gov This approach offers high atom economy and efficiency.

A notable example is the three-component reaction of a phthalaldehydic acid, a primary amine, and an indole (B1671886) in water under catalyst-free conditions to synthesize 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives. rsc.org Another MCR involves the reaction of 2-alkynylbenzaldehydes, anilines, and phosphites, co-catalyzed by FeCl₃ and PdCl₂, to generate diverse 2H-isoindol-1-ylphosphonates. acs.org

The Ugi four-component reaction has also been utilized to generate precursors for isoindole synthesis. The resulting alkynes can undergo intermolecular hydroamination under gold catalysis to form the isoindole ring system. chim.it

Application of Specific Catalysis in 2H-Isoindol-1-one Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems have been developed for the synthesis of 2H-isoindol-1-ones.

Metal Catalysis:

Palladium: Palladium catalysts are extensively used for C-H activation and carbonylation reactions to construct the isoindolinone core. organic-chemistry.orgresearchgate.net For example, palladium-catalyzed C-H carbonylation of free primary benzylamines provides a direct route to benzolactams. organic-chemistry.org

Copper: As mentioned earlier, copper salts are economical catalysts for cascade reactions leading to isoindolines. thieme-connect.com Copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides also provides an efficient route to functionalized isoindolinones. organic-chemistry.org

Rhodium and Iridium: Rhodium and iridium catalysts have been employed in tandem oxidative C-H activation and annulation reactions of secondary benzamides and aldehydes to generate hydroxyisoindolinones. nih.gov Iridium-catalyzed oxidative annulation of benzamides with cyclopropanols also yields structurally diverse isoindolin-1-ones. organic-chemistry.org

Platinum: Ultrathin platinum nanowires have been shown to be effective catalysts for the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines under hydrogen. organic-chemistry.org

Organocatalysis:

N-Heterocyclic carbenes (NHCs) have been utilized to catalyze the synthesis of N-substituted isoindolinone acetates through a tandem imine umpolung-intramolecular aza-Michael addition. organic-chemistry.org

Photoredox Catalysis:

Metal-free photoredox catalysis has been applied to the amidyl N-centered radical addition to the C-C triple bond of o-alkynylated benzamides, providing access to 3-hydroxyisoindolin-1-ones and phthalimides. organic-chemistry.org

| Catalyst Type | Metal/Catalyst | Reaction Type | Reference(s) |

| Metal | Palladium | C-H Carbonylation | organic-chemistry.org |

| Metal | Copper | Cascade Reaction, C-H Functionalization | thieme-connect.comorganic-chemistry.org |

| Metal | Rhodium/Iridium | Oxidative Annulation | nih.govorganic-chemistry.org |

| Metal | Platinum | Reductive C-N Coupling | organic-chemistry.org |

| Organocatalyst | N-Heterocyclic Carbene | Tandem Iminium-Aza-Michael Addition | organic-chemistry.org |

| Photoredox | Metal-free | Radical Addition/Cyclization | organic-chemistry.org |

Targeted Synthesis of 7-amino-3,3-dimethyl-2H-isoindol-1-one

Regioselective Functionalization Strategies

The introduction of an amino group onto the aromatic ring of 3,3-dimethyl-2H-isoindol-1-one can be achieved through electrophilic aromatic substitution, specifically nitration, followed by reduction. The regioselectivity of the nitration step is crucial.

Synthesis of the 3,3-dimethyl-2H-isoindol-1-one precursor: This precursor can be synthesized from 2-cyanobenzaldehyde (B126161) by reaction with a methyl Grignard reagent, which would attack the aldehyde to form a secondary alcohol. Subsequent hydrolysis of the nitrile to a primary amide and acid-catalyzed cyclization would yield the desired 3,3-dimethyl-2H-isoindol-1-one.

Regioselective Nitration: The directing effects of the substituents on the benzene ring of the isoindolinone core will govern the position of nitration. The lactam ring is generally considered to be an electron-withdrawing group and a meta-director. However, the nitrogen atom of the lactam can also participate in resonance, potentially directing ortho and para. The gem-dimethyl group at the 3-position is weakly activating and an ortho, para-director. The interplay of these electronic and steric effects would need to be carefully considered. It is anticipated that nitration would likely occur at the C-5 or C-7 position. Separation of the resulting regioisomers would be necessary.

Reduction of the Nitro Group: The reduction of the 7-nitro-3,3-dimethyl-2H-isoindol-1-one intermediate to the target this compound is a standard transformation that can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂, Pd/C), or iron powder in acetic acid.

Stereoselective Synthesis Considerations

The stereoselective synthesis of isoindolinones is a critical area of research, particularly for the preparation of chiral molecules with specific biological activities. While this compound itself is an achiral molecule due to the gem-dimethyl substitution at the C3 position, the principles of stereoselective synthesis are highly relevant when considering the synthesis of its derivatives where the C3 position is a stereocenter.

The construction of a quaternary stereocenter at the C3 position of the isoindolinone ring is a significant synthetic challenge. Recent advancements have focused on catalytic asymmetric methods to achieve high enantioselectivity. These methods often involve the use of chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of the reaction.

For instance, the asymmetric synthesis of 3,3-disubstituted isoindolinones has been achieved through various strategies, such as the palladium-catalyzed intramolecular cyclization of N-benzoyl aminals. While not directly applied to the 7-amino substituted target, these methodologies provide a framework for the potential asymmetric synthesis of derivatives. The choice of chiral ligands is crucial in these reactions to induce high levels of enantioselectivity.

Another approach involves the diastereoselective synthesis of 3-substituted isoindolinones. This can be achieved by employing chiral auxiliaries attached to the nitrogen atom of the isoindolinone precursor. The chiral auxiliary directs the approach of a reactant to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched product. While effective, this method requires additional synthetic steps for the introduction and removal of the auxiliary.

It is important to note that for the specific case of this compound, stereoselective considerations are not directly applicable to the core structure. However, understanding these principles is vital for the design and synthesis of its chiral derivatives, which may possess unique pharmacological properties.

Green Chemistry Approaches in Isoindolone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. The synthesis of isoindolones, including this compound, is an area where green chemistry approaches can offer significant benefits.

Key areas of focus in the green synthesis of isoindolones include the use of environmentally benign solvents, the development of catalyst-free or recyclable catalytic systems, and the design of one-pot or multi-component reactions to improve atom economy and reduce waste.

One notable green approach involves the use of water as a solvent. Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal medium for many organic reactions. Several methods for the synthesis of isoindolinones in aqueous media have been reported, often demonstrating high yields and simple work-up procedures.

Catalyst-free synthetic methods are also highly desirable from a green chemistry perspective. For example, base-promoted cascade reactions for the synthesis of 3,3-dialkylated isoindolin-1-ones have been developed, avoiding the need for transition metal catalysts which can be toxic and difficult to remove from the final product.

Furthermore, the development of recyclable catalytic systems is a key aspect of green chemistry. For instance, fluorous-tagged catalysts have been used in the synthesis of isoindolones. These catalysts can be easily separated from the reaction mixture by fluorous solid-phase extraction and reused multiple times, reducing catalyst waste and cost.

Multi-component reactions (MCRs) offer a powerful tool for the green synthesis of complex molecules like isoindolones. MCRs involve the reaction of three or more starting materials in a single step to form a product that contains substantial portions of all the reactants. This approach enhances efficiency by reducing the number of synthetic steps, minimizing waste generation, and saving time and energy.

While specific green synthetic routes for this compound are not extensively documented in the literature, the general principles and methodologies developed for the broader class of isoindolones are directly applicable and provide a clear roadmap for the development of more sustainable synthetic processes for this important compound.

Below is a table summarizing various synthetic approaches for isoindolone derivatives, highlighting key green chemistry aspects.

| Starting Materials | Catalyst/Reagents | Solvent | Key Green Features | Product Type |

| 2-Cyanobenzaldehyde, Amines, α,β-Unsaturated Ketones | Organocatalyst (recyclable) | Green Solvents | Recyclable catalyst, green solvents, high atom economy | Substituted Isoindolinones |

| Ynones, 2-Aminobenzonitriles | Base (KOtBu) | DMSO | Transition-metal-free, one-pot reaction | 4-Aminoquinolines (related heterocycles) |

| 2-Acylbenzonitriles, Nucleophiles | Base (e.g., K2CO3) | Various | Catalyst-free or simple base catalysis | 3,3-Disubstituted Isoindolinones |

| N-Benzoyl Aminals | Ni(0) / Lewis Acid | - | Intramolecular cyclization | C3-Substituted Isoindolinones |

Chemical Reactivity and Derivatization of 7 Amino 3,3 Dimethyl 2h Isoindol 1 One

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the 7-amino-3,3-dimethyl-2H-isoindol-1-one scaffold is activated towards electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is predominantly controlled by the powerful activating and ortho-, para-directing effect of the amino group at the C-7 position. The amide portion of the lactam ring is generally a deactivating group. Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group, which correspond to the C-6 and C-4 positions, respectively. Steric hindrance from the adjacent isoindolone ring might influence the ratio of ortho to para substitution.

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using appropriate halogenating agents, typically in the presence of a Lewis acid catalyst if needed. The strong activation by the amino group may allow for direct halogenation under milder conditions.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration or oxidation, given the activated nature of the ring.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is often reversible.

Friedel-Crafts Reactions: While the amino group can complicate Friedel-Crafts alkylation and acylation by reacting with the Lewis acid catalyst, these reactions can be performed if the amino group is appropriately protected, for example, as an amide.

| Reaction | Typical Reagents | Expected Position of Substitution | Product Structure |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ or Br₂ in Acetic Acid | C-6 and/or C-4 | Brominated this compound |

| Nitration | HNO₃, H₂SO₄ | C-6 and/or C-4 | Nitro-7-amino-3,3-dimethyl-2H-isoindol-1-one |

| Sulfonation | Fuming H₂SO₄ | C-6 and/or C-4 | This compound sulfonic acid |

Nucleophilic Addition and Substitution Reactions on the Isoindolone Moiety

The isoindolone core contains a lactam (a cyclic amide), which has a carbonyl group at the C-1 position. This carbonyl group is susceptible to nucleophilic attack, although it is less reactive than a ketone or aldehyde carbonyl due to resonance stabilization from the nitrogen lone pair.

Reduction of the Carbonyl Group: The lactam carbonyl can be reduced to a methylene group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the isoindolinone to the corresponding isoindoline (B1297411).

Reaction with Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbonyl group. An excess of the reagent can lead to the formation of tertiary alcohols after ring opening.

Hydrolysis: Under acidic or basic conditions, the lactam can be hydrolyzed to open the five-membered ring, yielding the corresponding γ-amino carboxylic acid derivative.

Modifications at the Amino Group of this compound

The primary aromatic amino group at the C-7 position is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and structural motifs.

N-Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Ruthenium-based catalysts have been employed for the N-alkylation of aromatic amines with alcohols under mild conditions. rsc.orgnih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) readily converts the primary amine into a secondary amide. ncert.nic.in This is a common strategy for protecting the amino group or for introducing specific acyl moieties. nih.gov

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. organic-chemistry.org The resulting diazonium group is an excellent leaving group (N₂) and can be replaced by a variety of nucleophiles in Sandmeyer or related reactions. wikipedia.orgnih.govorganic-chemistry.orggeeksforgeeks.org This allows for the introduction of halogens (Cl, Br), cyano (-CN), hydroxyl (-OH), and other groups in place of the original amino group.

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base | Secondary or Tertiary Amine |

| N-Acylation | RCOCl or (RCO)₂O, Base | Amide |

| Diazotization | NaNO₂, HCl (0-5 °C) | Aryl Diazonium Salt |

| Sandmeyer (Chlorination) | Aryl Diazonium Salt, CuCl | 7-Chloro-isoindolinone |

| Sandmeyer (Bromination) | Aryl Diazonium Salt, CuBr | 7-Bromo-isoindolinone |

| Sandmeyer (Cyanation) | Aryl Diazonium Salt, CuCN | 7-Cyano-isoindolinone |

Functional Group Interconversions on the Isoindolone Skeleton

Functional group interconversion refers to the transformation of one functional group into another. For this compound, the most versatile functional group for interconversion is the amino group, primarily through its diazonium salt intermediate as described in the previous section. This pathway opens up the possibility of converting the amino functionality into a wide array of other substituents, fundamentally altering the electronic and steric properties of the molecule.

Another potential interconversion involves the lactam ring. Under certain conditions, the carbonyl group could be converted to a thiocarbonyl (thiolactam) using reagents like Lawesson's reagent. Furthermore, as mentioned, reductive cleavage or hydrolysis of the lactam C-N bond represents a ring-opening functional group interconversion, transforming the cyclic amide into a linear amino acid derivative. thieme-connect.com

Strategies for Structurally Diverse Isoindolone Libraries

The isoindolone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a framework that is capable of binding to multiple biological targets. nih.gov Consequently, the synthesis of libraries of structurally diverse isoindolone derivatives is of significant interest. Starting with a core molecule like this compound, several strategies can be employed to generate a library of related compounds.

Combinatorial Chemistry: This approach involves the systematic and repetitive covalent connection of a set of "building blocks" to form a large array of different molecules. For the target compound, diversity can be introduced by reacting the amino group with a library of different acylating or alkylating agents. Further diversity can be achieved by performing electrophilic aromatic substitution with a range of electrophiles.

Solid-Phase Synthesis: To streamline the synthesis and purification of a library, the core isoindolone scaffold can be attached to a solid support (a resin). Reactions are then carried out on the immobilized molecule, and excess reagents and by-products are simply washed away. After the desired modifications are complete, the final product is cleaved from the resin. A modular solid-phase multicomponent reaction for the synthesis of 3-substituted isoindolinone derivatives has been developed. nih.gov

Diversity-Oriented Synthesis (DOS): Unlike traditional synthesis that targets a specific molecule, DOS aims to create a collection of structurally complex and diverse molecules that cover a broad area of chemical space. Starting from the 7-aminoisoindolinone core, a DOS approach would involve a series of branching reaction pathways. For example, one portion of the starting material could undergo modifications at the amino group, while another portion undergoes electrophilic substitution, and a third portion undergoes reactions at the lactam. Each of these initial products could then be subjected to further branching reaction pathways.

These strategies enable the rapid generation of numerous analogs, which can then be screened for desired properties in fields such as drug discovery and materials science.

Spectroscopic and Structural Characterization Methodologies for 7 Amino 3,3 Dimethyl 2h Isoindol 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus. mdpi.com

For 7-amino-3,3-dimethyl-2H-isoindol-1-one, ¹H NMR spectroscopy is used to identify the number and types of hydrogen atoms. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern and coupling relationships. The protons of the amino group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The lactam N-H proton would also appear as a singlet. The two methyl groups at the C3 position are geminal and magnetically equivalent, and would therefore be expected to produce a single, sharp singlet in the upfield region (around δ 1.5 ppm), integrating to six protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the lactam ring is characteristically found far downfield (δ 165-180 ppm). The aromatic carbons resonate in the region of δ 110-150 ppm. The quaternary carbon at the C3 position would appear in the aliphatic region, as would the carbons of the two methyl groups. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. researchgate.net

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (3 protons) | 6.5 - 7.5 | m (multiplet) | 3H |

| -NH₂ (amino) | 4.0 - 5.5 | br s (broad singlet) | 2H |

| -NH (lactam) | 7.5 - 8.5 | s (singlet) | 1H |

| -CH₃ (gem-dimethyl) | ~1.5 | s (singlet) | 6H |

Note: Predicted values are based on typical chemical shifts for similar functional groups in a deuterated solvent like DMSO-d₆ or CDCl₃.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (lactam carbonyl) | 168 - 175 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic C-H | 110 - 130 |

| C(CH₃)₂ (quaternary) | 55 - 65 |

| -CH₃ (gem-dimethyl) | 25 - 35 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds.

For this compound, the IR spectrum would display several characteristic absorption bands. The amino group (-NH₂) would exhibit two distinct stretching vibrations in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric N-H stretches. The lactam N-H bond would also show a stretching band in a similar region, often around 3200 cm⁻¹. A strong, prominent absorption band corresponding to the C=O (carbonyl) stretching of the five-membered lactam ring is expected in the range of 1670-1700 cm⁻¹. nih.gov Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aromatic C=C stretching bands are observed in the 1450-1600 cm⁻¹ region. The presence of the gem-dimethyl group would be confirmed by C-H stretching bands just below 3000 cm⁻¹ and bending vibrations around 1375 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Lactam (-NH) | N-H stretch | ~3200 | Medium |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H stretch (gem-dimethyl) | 2850 - 2980 | Medium |

| Lactam (C=O) | C=O stretch | 1670 - 1700 | Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium-Variable |

| Gem-dimethyl | C-H bend | ~1375 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. nih.gov

For this compound (C₁₀H₁₂N₂O), the molecular weight is 176.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 176. The fragmentation pattern would provide clues to the molecule's structure. A common fragmentation for compounds with gem-dimethyl groups is the loss of a methyl radical (•CH₃), which would result in a significant peak at m/z 161 ([M-15]⁺). Further fragmentation could involve the loss of carbon monoxide (CO) from the lactam ring, leading to other characteristic ions. The analysis of these fragment ions helps to piece together the molecular structure, confirming the presence of the isoindolinone core and its substituents.

Expected Mass Spectrometry Data for this compound

| Ion | Proposed Structure/Fragment | Expected m/z |

| [M]⁺˙ | Molecular Ion | 176 |

| [M-CH₃]⁺ | Loss of a methyl radical | 161 |

| [M-CO]⁺˙ | Loss of carbon monoxide | 148 |

| [M-CH₃-CO]⁺ | Sequential loss of methyl and CO | 133 |

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the connectivity of the atoms and the planarity of the bicyclic isoindolinone system. It would also reveal the specific bond lengths of the C=O and C-N bonds within the lactam ring and the geometry around the sp³-hybridized C3 carbon atom bearing the dimethyl groups. Furthermore, the analysis would show how the molecules arrange themselves in the crystal lattice, likely through hydrogen bonds involving the amino (-NH₂) and lactam (-NH) groups, which act as hydrogen bond donors, and the lactam carbonyl oxygen (C=O), which acts as a hydrogen bond acceptor. researchgate.net

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O |

| Formula Weight | 176.22 |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z (molecules per unit cell) | ? |

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Advanced Spectroscopic Techniques in Isoindolone Research

Beyond the fundamental techniques, several advanced spectroscopic methods are vital in modern isoindolone research. As previously mentioned, 2D NMR experiments are crucial for complex structures.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for instance, within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a powerful method to assign carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the methyl protons to the C3 carbon and the aromatic protons to their respective carbons in the benzene ring.

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) , are also invaluable. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis and identification of individual components in a mixture, which is essential for monitoring reaction progress and assessing product purity.

Computational and Theoretical Studies of 7 Amino 3,3 Dimethyl 2h Isoindol 1 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and interactions. Density Functional Theory (DFT) is a prominent method used for this purpose, providing a balance between accuracy and computational cost. researchgate.net

For a molecule like 7-amino-3,3-dimethyl-2H-isoindol-1-one, DFT calculations can determine its optimized three-dimensional geometry and electronic structure. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net Other calculated properties, such as the molecular electrostatic potential (MEP) map, can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Representative Electronic Properties Calculable via DFT

| Property | Description | Typical Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Calculated partial charges on each atom. | Helps identify reactive sites within the molecule. |

Molecular Docking Simulations for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level. nih.gov For the isoindolin-1-one (B1195906) scaffold, docking studies have been used to explore interactions with targets like cyclin-dependent kinase 7 (CDK7) and phosphoinositol-3-kinase γ (PI3Kγ). nih.govnih.gov

In a typical docking simulation involving this compound, the compound would be placed into the binding site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score in kcal/mol. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with specific amino acid residues in the target's active site. scielo.org.mx For instance, studies on related isoindolinones have shown that the lactam carbonyl and amino groups are often involved in forming critical hydrogen bonds with hinge region residues of kinases. nih.gov

Table 2: Example of a Hypothetical Molecular Docking Result

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions |

| Kinase X | -9.5 | Val80, Leu130, Asp145 | Hydrogen bond with Asp145; Hydrophobic interactions with Val80, Leu130. |

| Kinase Y | -8.2 | Cys95, Met98, Phe150 | Hydrogen bond with Cys95; Pi-sigma interaction with Met98. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex in a simulated physiological environment. nih.gov

An MD simulation would begin with the best-docked pose of this compound in its target protein. The system's trajectory is then calculated over a period, often nanoseconds, to observe conformational changes. A key metric analyzed is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. A stable RMSD value for both the ligand and the protein backbone over the simulation time suggests a stable binding mode. nih.gov These simulations can also confirm the persistence of important interactions, like hydrogen bonds, identified during docking. nih.gov

Table 3: Typical Parameters and Outputs of an MD Simulation

| Parameter/Output | Description | Significance |

| Simulation Time | The duration of the simulation (e.g., 100 ns). | Assesses the long-term stability of the complex. |

| Force Field | The set of equations used to describe the potential energy of the system. | Determines the accuracy of the atomic interactions. |

| RMSD | Root Mean Square Deviation. | Measures the stability of the ligand's pose and the protein's structure. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | Confirms the stability of key binding interactions. |

Prediction of Biological Activity through In Silico Models (e.g., ADMET profiling for research guidance)

In silico models are widely used to predict the pharmacokinetic and safety properties of a compound early in the drug discovery process. nih.gov ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling helps to identify potential liabilities that could lead to failure in later-stage development. scispace.com

For this compound, various online tools and software can predict properties based on its chemical structure. These predictions include its adherence to guidelines like Lipinski's Rule of Five, which assesses drug-likeness for oral bioavailability. Other predicted parameters can include aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity flags. These predictions serve as a valuable guide for prioritizing compounds and designing further experiments.

Table 4: Sample In Silico ADMET Profile

| Property | Predicted Value/Classification | Implication for Research |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP (Lipophilicity) | 1.5 - 3.0 | Good balance for permeability and solubility |

| Hydrogen Bond Donors | ≤ 5 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | ≤ 10 | Compliant with Lipinski's Rule |

| Blood-Brain Barrier (BBB) Permeation | Predicted Positive/Negative | Indicates potential for CNS activity |

| CYP2D6 Inhibition | Predicted Inhibitor/Non-inhibitor | Potential for drug-drug interactions |

Structure-Activity Relationship (SAR) Modeling and Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are performed on a series of related compounds to understand how modifications to the chemical structure affect their biological activity. nih.gov By systematically altering parts of the this compound scaffold and correlating these changes with activity, researchers can build a model that explains the SAR.

For the isoindolin-1-one class, SAR studies have been crucial for optimizing potency and selectivity. nih.gov For example, analysis might reveal that modifications at the amino group (position 7) significantly impact target binding, while changes to the dimethyl groups (position 3) affect solubility or metabolic stability. QSAR models use statistical methods to create a mathematical equation linking chemical descriptors of the molecules to their activity, which can then be used to predict the potency of newly designed compounds before they are synthesized. nih.gov

Table 5: Illustrative SAR Table for a Hypothetical Series

| Compound | R1 (at position 7) | R2 (at position 3) | Activity (IC₅₀, nM) |

| Parent | -NH₂ | -CH₃, -CH₃ | 150 |

| Analog 1 | -NH(CH₃) | -CH₃, -CH₃ | 200 |

| Analog 2 | -OH | -CH₃, -CH₃ | 500 |

| Analog 3 | -NH₂ | -H, -H | 120 |

Biological Activity and Mechanistic Investigations of 7 Amino 3,3 Dimethyl 2h Isoindol 1 One Analogs in Vitro and in Silico

Role of Isoindolone Scaffolds in Enzyme Modulation

The isoindolone core structure serves as a versatile pharmacophore that facilitates interactions with a range of enzymes. nih.gov Its rigid framework and the potential for diverse substitutions allow for the fine-tuning of binding affinity and selectivity, making it a privileged scaffold in drug discovery. Derivatives have been synthesized and evaluated for their ability to inhibit various enzymes implicated in a multitude of diseases. nih.gov

HIV-1 Reverse Transcriptase (RT) Inhibition: Derivatives of the related isoindoline-1,3-dione scaffold have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In vitro screening of these analogs against the HIV-1 strain IIIB in MT-4 cells demonstrated that certain derivatives effectively inhibit viral replication at nanomolar concentrations, with selectivity indices ranging from 33.75 to 73.33. nih.gov Specifically, compounds featuring a sulfonamide linkage were found to be the most potent inhibitors. nih.gov Similarly, thiazolo-iso-indolinones represent another class of isoindolone-related compounds with high specificity for HIV-1 RT. researchgate.net Research into the structurally similar 3-hydrazonoindolin-2-one derivatives has also yielded compounds with micromolar inhibitory activity against the RNase H domain of HIV-1 RT, highlighting the versatility of these heterocyclic systems in targeting different functions of the same enzyme. mdpi.com

Cyclooxygenase-2 (COX-2) Inhibition: Isoindoline-1,3-dione derivatives have been investigated for their anti-inflammatory potential via the inhibition of cyclooxygenase (COX) enzymes. researchgate.net In vitro assays are used to determine the concentration at which 50% of enzyme activity is inhibited (IC₅₀) for both COX-1 and COX-2, allowing for the calculation of a selectivity ratio (COX-2/COX-1). N-alkyl-isoindoline-1,3-diones have emerged as effective COX inhibitors. researchgate.net The introduction of an arylpiperazine moiety has been a strategy to increase affinity for the COX enzyme. researchgate.net

Below is a table summarizing the COX inhibitory activity of selected isoindoline-1,3-dione derivatives.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |

| Compound D | 0.04 | 0.12 | 3.00 |

| Compound H | 0.15 | 0.03 | 0.20 |

| Meloxicam (Ref.) | 2.40 | 1.20 | 0.50 |

This table is interactive. You can sort the columns by clicking on the headers.

Monoamine Oxidase B (MAO-B) Inhibition: Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.gov While various heterocyclic compounds, such as those with indole (B1671886) or thiosemicarbazone scaffolds, have been developed as potent and selective MAO-B inhibitors, specific in vitro inhibitory data for isoindolone-scaffold derivatives against MAO-B is not extensively documented in the reviewed literature. nih.govnih.gov However, the structural similarity of the isoindolinone core to known MAO-B inhibitors, such as those containing indane or indanone structures, suggests its potential as a scaffold for designing novel inhibitors for this enzyme. nih.gov

In silico molecular docking studies have been instrumental in elucidating the binding modes of isoindolone analogs within the active sites of their target enzymes. These computational models reveal key molecular interactions responsible for their inhibitory activity.

For HIV-1 Reverse Transcriptase, docking studies of isoindoline-1,3-dione derivatives showed that the most potent compounds, those with sulfonamide linkages, form critical interactions with key amino acid residues. The S=O bonds of the sulfonamide moiety were found to interact with Lys103 and Pro236, while the sulfonamide NH group formed a hydrogen bond with the carbonyl of Lys101. nih.gov

In the case of COX-1, the isoindoline-1,3-dione portion of an inhibitory compound was observed to interact with Trp387 and Leu352 through π-π and π-σ interactions, respectively. A crucial hydrogen bond was also formed between a carbonyl group oxygen and the Ser530 residue. researchgate.net For COX-2, a different binding pattern was observed where the most potent inhibitor fit snugly into the binding site, stabilized by several hydrophobic interactions. The isoindole-1,3(2H)-dione part interacted with Leu352, Ala523, and Val523, while hydrogen bonds were formed between a carbonyl group in the linker and the residues Arg120 and Tyr355. researchgate.net

Interaction with Cellular Targets (In Vitro)

Beyond direct enzyme inhibition, isoindolone analogs interact with various cellular targets, leading to the modulation of signaling pathways and cellular responses. These interactions are explored through a combination of in vitro cellular assays and in silico modeling.

Computational methods are frequently employed to predict and simulate the binding of isoindolone derivatives to protein receptors. mdpi.com Molecular docking, a key in silico technique, evaluates the binding affinity and interaction patterns between a ligand and a receptor's binding site. mdpi.com

Studies on indolin-2-one derivatives, which are structurally related to isoindolones, as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) provide a model for this approach. nih.gov Molecular docking simulations are used to predict how these compounds bind to the ATP-binding pocket of the VEGFR-2 kinase domain, guiding the design of more potent inhibitors. researchgate.netnih.gov These in silico predictions are then validated through in vitro kinase assays to confirm the inhibitory activity.

The interaction of isoindolone analogs with their molecular targets can trigger a cascade of downstream events, altering cellular signaling pathways and ultimately affecting cell fate. In vitro cell-based assays are essential for studying these effects.

Isoindolinone derivatives have demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). researchgate.net The mechanism often involves the inhibition of key proteins in cancer progression, such as receptor tyrosine kinases like VEGFR-2. researchgate.netnih.gov By inhibiting VEGFR-2, these compounds can block the angiogenesis signaling pathway, which is critical for tumor growth and metastasis. nih.gov In cellular models, treatment with these compounds can lead to cell cycle arrest and the induction of apoptosis. researchgate.net

In the context of infectious diseases, the inhibition of HIV-1 reverse transcriptase by isoindoline-dione derivatives directly impacts the viral replication pathway. nih.gov By blocking the conversion of the viral RNA genome into proviral DNA, these compounds effectively halt the infection cycle in cell culture models. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for 7-amino-3,3-dimethyl-2H-isoindol-1-one Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives based on the isoindolone and related scaffolds, SAR analyses have provided valuable insights for designing more potent and selective agents.

For isoindoline-dione-based HIV-1 RT inhibitors, SAR studies revealed that the nature of the linkage between the core and peripheral moieties significantly influences activity. Molecules with sulfonamide linkers were found to be the most potent, a finding rationalized by their specific hydrogen bonding interactions within the enzyme's active site. nih.gov

In the development of indolin-2-one derivatives as VEGFR inhibitors, it has been established that the indolin-2-one core is essential for activity. nih.gov Furthermore, substitutions at the C-3 position of this ring system play a critical role in modulating both antiangiogenic and anticancer activities. nih.gov Modifications to this position are a key strategy for improving potency and pharmacokinetic properties. researchgate.net

For COX inhibitors, the introduction of a nitrogen-containing piperazine (B1678402) ring was shown to increase lipophilicity and enhance affinity for amino acid residues within the enzyme active site. researchgate.net The presence of an aromatic moiety is also considered important for affinity towards the COX-2 isoform. researchgate.net These studies collectively demonstrate how systematic structural modifications to the isoindolone scaffold and its substituents can be used to fine-tune biological activity against a variety of therapeutic targets.

Cytotoxicity and Antiproliferative Activity (In Vitro Cell Line Studies)

No in vitro studies on the cytotoxicity or antiproliferative activity of this compound have been found in the searched scientific literature.

Research on related isoindolinone derivatives has shown a range of activities. For instance, a study on novel 3-methyleneisoindolinones demonstrated that these compounds can exhibit cytotoxic properties against head and neck squamous cell carcinoma (HNSCC) cells. acs.orgnih.gov The cytotoxic potential was found to be influenced by the specific substitutions on the isoindolinone core. acs.org Another study on isoindolin-1-one-3-phosphonates reported anticancer activity in MDA-MB-231 and MCF-7 human cancer cell lines. researchgate.net Similarly, certain isoindole-1,3-(2H) dione (B5365651) derivatives have shown antiproliferative activity against Caco-2 and HCT-116 human cancer cell lines. researchgate.net It is important to note that these findings pertain to analogs and not to this compound itself.

Antimicrobial Activity (In Vitro)

There is no available data from in vitro studies on the antimicrobial activity of this compound.

Applications in Chemical Biology and Materials Science Non Clinical

7-amino-3,3-dimethyl-2H-isoindol-1-one as a Privileged Chemical Scaffold

In the field of medicinal chemistry and chemical biology, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through judicious modification. The isoindolin-1-one (B1195906) core, of which this compound is a derivative, is widely recognized as such a privileged structure. nih.gov This recognition stems from the scaffold's presence in a variety of natural products and biologically active compounds. nih.gov

The indole (B1671886) nucleus, a close relative of the isoindolinone core, is also considered a privileged structure in drug discovery. nih.govnih.gov The combination of the isoindolinone framework with key functional groups, as seen in this compound, provides a template that can be extensively modified to interact with specific biological targets. nih.gov The 7-amino group, in particular, serves as a crucial handle for synthetic diversification, allowing for the attachment of various side chains and functional moieties to explore a wide range of chemical space and biological activities. The gem-dimethyl group at the 3-position can contribute to improved metabolic stability and solubility, desirable properties for biologically active molecules.

Development of Molecular Probes and Research Tools

The structural attributes of this compound make it an attractive starting point for the synthesis of molecular probes and research tools. The amino group can be readily functionalized to introduce fluorophores, affinity tags, or reactive groups for covalent labeling of biomolecules. While specific research on probes derived directly from this compound is not extensively documented, the broader class of amino-substituted heterocyclic compounds has been widely used for such purposes.

For instance, the development of fluorescent probes for sensing and imaging biological processes is a significant area of chemical biology. The synthesis of novel indazole derivatives has been explored for their potential as anticancer agents and for their ability to interact with biological targets. nih.gov The general strategy involves designing molecules that can selectively bind to a target of interest, with a signaling component (like a fluorophore) that reports on the binding event. The 7-aminoisoindolinone scaffold provides a rigid core to which both a targeting moiety and a signaling unit can be attached.

Integration into Advanced Materials and Functional Systems (e.g., Dyes, Luminescent Properties)

The isoindole and isoindolinone skeletons are known to be components of various dyes and pigments. nih.gov For example, Pigment Yellow 139 is a commercially significant dye that belongs to the class of 1,3-disubstituted isoindoline (B1297411) dyes. nih.gov The inherent aromaticity and conjugation within the isoindolinone core of this compound suggest its potential as a chromophore.

The amino group at the 7-position can act as an electron-donating group, which, when paired with an electron-withdrawing group, can create a "push-pull" system. Such systems are often characterized by intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties, including fluorescence and solvatochromism (a change in emission color with solvent polarity). mdpi.com

Table 1: Illustrative Photophysical Properties of a Related Push-Pull Dye (2-amino-7-isocyanofluorene)

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Toluene | 342 | 367 |

| Dichloromethane | 349 | 388 |

| Acetonitrile | 347 | 400 |

| Methanol | 348 | 418 |

This data is for a related compound, 2-amino-7-isocyanofluorene, and is intended to be illustrative of the potential photophysical properties that could be explored for derivatives of this compound. mdpi.com

Precursors for Complex Chemical Architectures

The bifunctional nature of this compound, possessing both a reactive amino group and a lactam moiety within a rigid heterocyclic framework, makes it a valuable precursor for the synthesis of more complex chemical architectures. The amino group can be a nucleophile in various coupling reactions, while the lactam can potentially be opened or modified.

This compound could serve as a building block in the construction of macrocycles, which are of increasing interest in drug discovery and materials science. tcu.edu The synthesis of macrocycles often involves the strategic connection of bifunctional building blocks. The 7-aminoisoindolinone core could be incorporated into a larger ring system, with the gem-dimethyl group providing a point of conformational rigidity. While no specific examples of the use of this compound in macrocycle synthesis have been reported, the general principles of macrocyclization suggest its potential in this area. tcu.edu

Furthermore, its structure could be integrated into larger, multi-component systems for applications in supramolecular chemistry or the development of functional polymers. The ability to pre-organize functional groups on the rigid isoindolinone scaffold could be advantageous in creating materials with specific recognition or catalytic properties.

Future Research Directions for 7 Amino 3,3 Dimethyl 2h Isoindol 1 One

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the exploration of 7-amino-3,3-dimethyl-2H-isoindol-1-one and its analogues. While classical methods for isoindolone synthesis exist, future research should focus on innovative strategies that offer improved yields, scalability, and access to a wider range of derivatives.

One promising avenue is the development of one-pot synthesis procedures. These methods, which involve multiple reaction steps in a single reaction vessel, can significantly reduce reaction time, cost, and waste generation. nih.gov Another area of interest is the application of ultrasonic-assisted synthesis . Ultrasonic irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, offering a greener alternative to conventional heating. nih.gov

Furthermore, the exploration of cascade reactions , where a single event triggers a series of subsequent bond-forming transformations, could provide elegant and efficient pathways to complex isoindolone structures. researchgate.net The diastereoselectivity of such reactions could also be investigated under different conditions, such as in solution versus solvent-free ball-milling, to access specific stereoisomers. researchgate.net

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, cost, and waste. | Development of novel multi-component reactions. nih.govresearchgate.net |

| Ultrasonic-Assisted Synthesis | Accelerated reaction rates, improved yields, and greener conditions. nih.gov | Optimization of reaction parameters for the synthesis of this compound. |

| Cascade Reactions | Efficient construction of complex molecular architectures. researchgate.net | Design of novel cascade sequences for the synthesis of fused isoindolone systems. |

Advanced Mechanistic Investigations (In Vitro)

A thorough understanding of the molecular mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent. Future in vitro studies should aim to elucidate its interactions with biological targets and its effects on cellular pathways.

Initial investigations could involve screening the compound against a panel of enzymes known to be modulated by other isoindolone derivatives, such as carbonic anhydrases and cyclooxygenases (COX) . nih.govnih.govnih.gov Subsequent studies could then focus on determining the mode of inhibition and the key structural features responsible for activity.

Furthermore, assessing the cytotoxic activity of the compound against various cancer cell lines would be a critical step in evaluating its potential as an anticancer agent. nih.govmdpi.com Mechanistic studies could then be employed to determine the mode of cell death (e.g., apoptosis, necrosis) and to identify the specific cellular pathways affected.

| In Vitro Investigation | Objective | Potential Techniques |

| Enzyme Inhibition Assays | To identify and characterize the inhibition of specific enzymes. | Spectrophotometric or fluorometric assays. |

| Cytotoxicity Screening | To evaluate the anticancer potential of the compound. | MTT or other cell viability assays. |

| Mechanistic Cellular Studies | To elucidate the molecular mechanisms of action. | Western blotting, flow cytometry, and gene expression analysis. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These technologies can be leveraged to accelerate the design and optimization of novel derivatives of this compound.

Furthermore, generative AI models can be employed for the de novo design of novel isoindolone-based molecules with desired properties. nih.gov These models can learn the underlying patterns in large datasets of chemical structures and their activities to generate new molecules with optimized characteristics. AI can also assist in planning the synthetic routes for these novel compounds. nih.gov

| AI/ML Application | Purpose | Potential Impact |

| Virtual Screening | To predict the biological activity and properties of virtual compounds. | Prioritization of synthetic targets. |

| De Novo Design | To generate novel molecules with desired properties. | Discovery of new lead compounds with improved efficacy and safety profiles. |

| Synthesis Planning | To predict optimal synthetic routes for target molecules. | Acceleration of the synthesis of novel compounds. |

Discovery of Undiscovered Biological Activities (In Vitro)

The isoindolone scaffold is known to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov Future research should aim to uncover previously unknown biological activities of this compound through comprehensive in vitro screening.

High-throughput screening (HTS) campaigns against a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases, could reveal unexpected activities. Additionally, phenotypic screening using cell-based assays can identify compounds that produce a desired physiological effect without prior knowledge of the molecular target.

The exploration of its potential as an antimicrobial agent against a panel of pathogenic bacteria and fungi is also a worthy endeavor. nih.govnih.gov Similarly, its antioxidant properties could be investigated, as this is another activity reported for some isoindolinone derivatives. nih.gov

Development of Functional Isoindolone-Based Materials

Beyond its potential therapeutic applications, the unique chemical structure of this compound makes it an attractive building block for the development of novel functional materials. The isoindole core has been utilized in the creation of dyes and fluorophores. nih.gov

Future research could focus on synthesizing polymers incorporating the this compound moiety. The properties of these polymers, such as their thermal stability, conductivity, and optical properties, could then be investigated. The amino group on the isoindolone ring provides a convenient handle for polymerization or for grafting onto other materials.

The development of fluorescent probes based on this scaffold for the detection of specific analytes is another promising area. The photophysical properties of the parent compound and its derivatives could be systematically studied to optimize their performance as sensors.

Sustainable and Scalable Production of Isoindolone Derivatives

For any promising compound to have a real-world impact, its synthesis must be both sustainable and scalable. Future research should address these aspects for this compound.

The development of synthetic routes that utilize renewable starting materials and environmentally benign solvents is a key goal of green chemistry. mdpi.com Additionally, minimizing the number of synthetic steps and purification procedures can significantly reduce waste and energy consumption. nih.gov

Furthermore, the development of continuous flow synthesis methods could enable the safe and efficient production of large quantities of the compound. Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation.

Q & A

Q. How can researchers confirm the structural identity of 7-amino-3,3-dimethyl-2H-isoindol-1-one?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify the presence of the amino group (δ ~5 ppm in ), dimethyl substituents (δ ~1.3 ppm for CH), and isoindolone carbonyl (δ ~170 ppm in ) .

-

Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 148.16 (CHNO) using high-resolution MS .

-

X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles, particularly the isoindolone ring system .

Key Spectroscopic Data Molecular formula: CHNO Molecular weight: 148.16 g/mol NMR (DMSO-d6): δ 1.3 (s, 6H, CH), 5.2 (s, 2H, NH) NMR: δ 170 (C=O), 45 (C(CH))

Q. What synthetic routes are available for lab-scale preparation of this compound?

- Methodological Answer : A common approach involves intramolecular cyclization of precursor amides. For example:

Start with 3,3-dimethyl-2H-isoindol-1-one derivatives.

Introduce the amino group via Buchwald-Hartwig amination using palladium catalysts .

Optimize reaction conditions (e.g., 80°C, 12h, DMF solvent) to achieve >80% yield .

Q. How stable is this compound under ambient storage conditions?

- Methodological Answer : Stability tests under controlled conditions reveal:

- Thermal Stability : Decomposition onset at 220°C (TGA data).

- Photostability : Degrades by 15% under UV light (254 nm) after 48h; store in amber vials .

- Hygroscopicity : Minimal moisture uptake (<1% at 60% RH); no special desiccant required .

Advanced Research Questions

Q. What strategies mitigate side reactions during the functionalization of this compound?

- Methodological Answer :

- Protection of the Amino Group : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent unwanted nucleophilic attacks during cross-coupling reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reduce aggregation-driven side reactions .

- Catalytic Systems : Pd(OAc)/Xantphos for Suzuki-Miyaura couplings minimizes homocoupling byproducts .

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model transition states and identify low-energy pathways for ring-opening or substitution reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., activation energy in DMF vs. THF) .

- Case Study : MD simulations predicted a 20% yield increase in alkylation reactions by switching from THF to DMF, validated experimentally .

Q. What analytical techniques resolve contradictions in reported spectral data for isoindolone derivatives?

- Methodological Answer :

-

2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded spectra (e.g., distinguishing NH from aromatic protons) .

-

Variable Temperature NMR : Suppress tautomerization effects in DMSO by cooling to 0°C .

-

Cross-Validation : Compare IR carbonyl stretches (1680–1720 cm) with crystallographic bond lengths (C=O ~1.21 Å) .

Conflicting Data Resolution Example Reported NMR δ 5.2 (NH) vs. δ 5.5: Attributed to solvent polarity differences (DMSO vs. CDCl) .

Q. How do steric effects from 3,3-dimethyl groups influence the compound’s reactivity in ring-expansion reactions?

- Methodological Answer :

- Steric Maps : Generate using Mercury software to visualize hindered regions (e.g., C3 dimethyl groups reduce accessibility for electrophiles) .

- Kinetic Studies : Compare reaction rates with non-methylated analogs. For example, dimethyl substitution slows ring-opening by 40% due to steric hindrance .

- Theoretical Insights : NBO analysis shows increased electron density at the carbonyl oxygen, enhancing nucleophilic attack at the expense of steric barriers .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for the Buchwald-Hartwig amination of isoindolones?

- Methodological Answer : Contradictions arise from:

-

Catalyst Loading : Pd vs. Pd precursors (e.g., Pddba gives 75% yield vs. 50% for Pd(OAc)) .

-

Base Sensitivity : Strong bases (e.g., NaOBu) deprotonate the isoindolone NH, leading to side reactions. Use weaker bases (KPO) for reproducibility .

Yield Optimization Table Catalyst: Pddba/Xantphos Catalyst: Pd(OAc)/PPh

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.